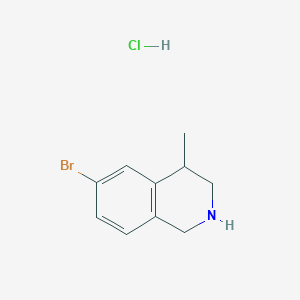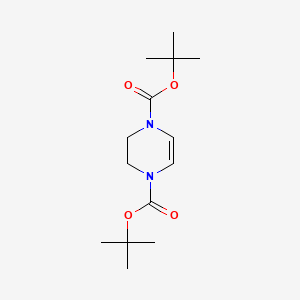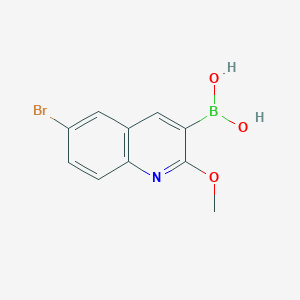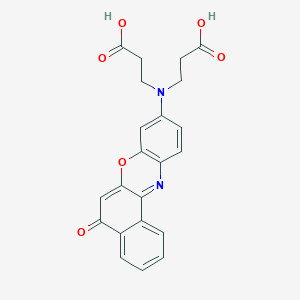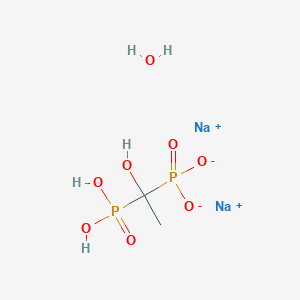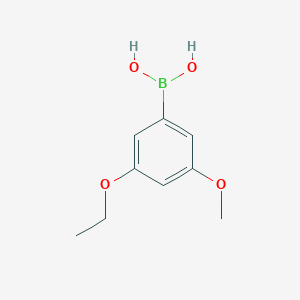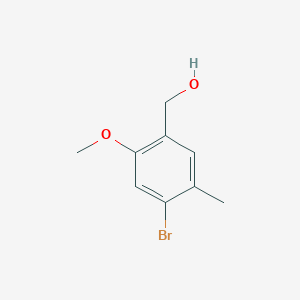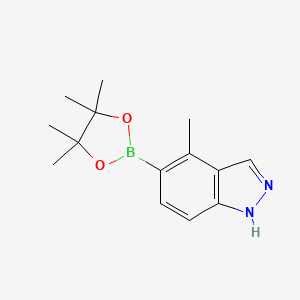
2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4'-Chlorophenyl)-2,2-difluoroethyl chlorothioformate (CDFCT) is a compound used in organic synthesis and laboratory experiments. It is an organochlorine compound with a molecular formula of C9H7ClF2O2S. CDFCT is a colorless, crystalline solid that is soluble in water and polar organic solvents. It is primarily used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme fatty acid amide hydrolase.
Wirkmechanismus
2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is a reagent used in organic synthesis. It acts as a nucleophile, attacking electrophilic centers in organic molecules. This reaction is known as a nucleophilic substitution reaction. The reaction proceeds in two steps. In the first step, the nucleophile attacks the electrophilic center, forming a carbon-chlorine bond. In the second step, the chlorine atom is displaced by a leaving group, such as a hydrogen atom or an alkoxide ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate are not well understood. It is known that 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is an organochlorine compound and, as such, it is expected to be toxic. However, due to the lack of research on the compound, the exact toxicity of 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is unknown.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and readily available. Additionally, it is a relatively stable compound and can be stored at room temperature for extended periods of time. However, 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is a toxic compound and should be handled with care. It is also important to note that 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate should not be used in experiments involving living organisms, as it may cause adverse effects.
Zukünftige Richtungen
The potential future directions for 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate are numerous. One potential direction is the development of new synthetic methods for the synthesis of fluorinated compounds. Additionally, further research could be done to explore the potential applications of 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate in the synthesis of biologically active compounds. Finally, further research could be done to better understand the toxicity of 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate and to develop methods for its safe handling.
Synthesemethoden
2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is synthesized from the reaction of 4'-chlorophenol, 2,2-difluoroethyl chloroformate and thiourea. The reaction proceeds in two steps. In the first step, 4'-chlorophenol is reacted with thiourea to form the intermediate 4'-chlorophenyl thiourea. In the second step, the intermediate is reacted with 2,2-difluoroethyl chloroformate to form the desired product, 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 0 °C and 50 °C.
Eigenschaften
IUPAC Name |
S-[2-(4-chlorophenyl)-2,2-difluoroethyl] chloromethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2OS/c10-7-3-1-6(2-4-7)9(12,13)5-15-8(11)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXSLUXFBYKKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC(=O)Cl)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Chlorophenyl)-2,2-difluoroethyl chlorothioformate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)
![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)

